2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide
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Overview
Description
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide, also known as DMS-10, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In inflammation, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. In neurodegenerative disorders, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide protects against neurotoxicity by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide reduces cell proliferation and induces apoptosis. In inflammation, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide reduces the production of pro-inflammatory cytokines and inhibits the infiltration of immune cells. In neurodegenerative disorders, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide protects against neurotoxicity and improves cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide is its potential therapeutic applications in various diseases. 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, one of the limitations of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide research. One potential direction is to investigate its efficacy in combination with other drugs for cancer treatment. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide and to optimize its pharmacokinetic properties for in vivo use.
Conclusion:
In conclusion, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide is a novel small molecule with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis method of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to the use of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide, its potential for drug development and future research directions make it an exciting area of study in medicinal chemistry.
Synthesis Methods
The synthesis of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide involves a multistep process that includes the condensation of 2-amino-5,6-dimethylthieno[2,3-d]pyrimidine-4-carboxylic acid with N,N-diethylacetamide in the presence of a coupling agent, followed by thionation with Lawesson's reagent. The final product is obtained after purification through column chromatography.
Scientific Research Applications
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide has been shown to protect against neurotoxicity and improve cognitive function.
properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-5-17(6-2)11(18)7-19-13-12-9(3)10(4)20-14(12)16-8-15-13/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRQTBXPLTZILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1C(=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808037 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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